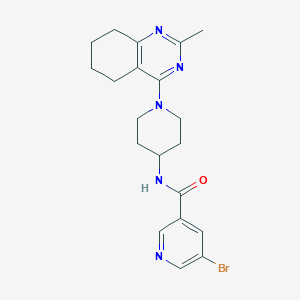

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Comprehensive Analysis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide

The compound this compound is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are typically synthesized from sulfonyl chlorides and amines and have been explored for various therapeutic applications, including as enzyme inhibitors .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines in the presence of a base. For example, the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine was initiated by reacting it with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could be applied, adjusting the starting materials and reaction conditions to obtain the desired sulfonamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. Spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR are commonly used for structural characterization . These techniques would be essential in confirming the structure of this compound, ensuring that the synthesis has proceeded correctly.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including further functionalization and enzyme inhibition. For instance, N-substituted benzenesulfonamide derivatives have been shown to undergo rearrangement reactions with alkali, leading to different products depending on the substituents present . The reactivity of this compound would likely be influenced by its specific functional groups, potentially leading to unique chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, can significantly impact their pharmacological profile. For example, poor water solubility can necessitate the use of specific formulations for drug delivery . The physical and chemical properties of this compound would need to be thoroughly investigated to understand its potential as a therapeutic agent, including solubility, stability, and reactivity.

Applications De Recherche Scientifique

Sulfonamide-Based Medicinal Chemistry

Sulfonamide derivatives, including those structurally similar to the specified compound, have shown a broad spectrum of biological activities after chemical modifications. They have found applications in antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic treatments. This class of compounds continues to be a focus of active research, aiming at the rational design of new drug molecules with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).

Analytical Methods in Antioxidant Activity

Sulfonamide derivatives are also relevant in the context of antioxidant studies. Analytical methods used to determine antioxidant activity, such as the ABTS assay, are critical in evaluating the antioxidant capacity of complex samples, including those containing sulfonamides. These methods are based on chemical reactions, where the kinetics or equilibrium state is assessed by spectrophotometry, indicating the occurrence of characteristic colors or the discoloration of the solutions to be analyzed. This approach has been successfully applied in antioxidant analysis (I. Munteanu & C. Apetrei, 2021).

Environmental and Industrial Applications

The enzyme–redox mediator systems, involving sulfonamides, have shown promise in the remediation/degradation of various organic pollutants in wastewater. Such systems enhance the degradation efficiency of recalcitrant compounds significantly, showcasing the environmental and industrial importance of sulfonamide derivatives (Maroof Husain & Q. Husain, 2007).

Propriétés

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S2/c1-4-29(24,25)20-12-10-17(21-22-20)15-6-8-16(9-7-15)23-30(26,27)19-13-14(2)5-11-18(19)28-3/h5-13,23H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARSIFIWBODRMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

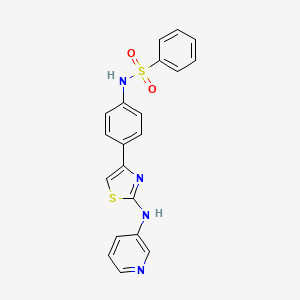

![2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzenol](/img/structure/B2521859.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2521868.png)

![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2521871.png)

![6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide](/img/structure/B2521873.png)

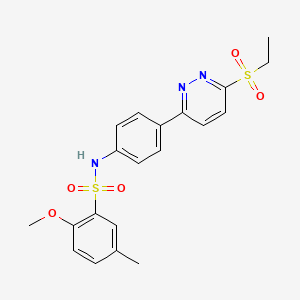

![Ethyl 3-(4-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2521874.png)

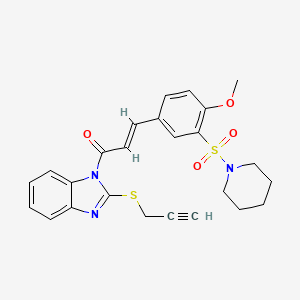

![2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2521876.png)